
Traxoprodil
Übersicht
Beschreibung
Traxoprodil (CP-101,606) is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and neuronal survival. Unlike non-selective NMDA antagonists (e.g., ketamine), this compound targets the NR2B subunit, which is predominantly expressed in the forebrain and implicated in mood regulation and cognitive function . Preclinical studies demonstrate its rapid and sustained antidepressant effects, mediated through modulation of the brain-derived neurotrophic factor (BDNF)/extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) and AKT/Forkhead box O (FOXO)/Bim signaling pathways. These pathways are central to neuronal survival, synaptic plasticity, and apoptosis resistance .
In rodent models of depression, this compound reduces immobility time in forced swim (FST) and tail suspension tests (TST) within 7–14 days at doses of 20–40 mg/kg, outperforming traditional antidepressants like fluoxetine, which require 21 days for efficacy . Clinical trials in treatment-resistant depression (TRD) reported a 60% response rate after a single infusion, with effects lasting ≥1 week . However, development was halted due to QT interval prolongation, a cardiovascular side effect .
Wissenschaftliche Forschungsanwendungen
Antidepressant Effects
Traxoprodil has shown promising results in treating depression, particularly in models of chronic stress. A study conducted on mice subjected to chronic unpredictable mild stress (CUMS) demonstrated that this compound administration led to significant improvements in depressive-like behaviors. The study employed various behavioral tests, including the forced swimming test and tail suspension test, to evaluate the antidepressant effects of different doses (10 mg/kg, 20 mg/kg, and 40 mg/kg) over varying durations (7, 14, and 21 days) .
Key Findings
- Dose-Dependent Effects : Higher doses of this compound (20 mg/kg and 40 mg/kg) produced rapid and significant reductions in immobility time in the forced swimming test, indicating enhanced antidepressant-like behavior .
- Biochemical Mechanisms : The antidepressant effects are believed to be mediated through the brain-derived neurotrophic factor/extracellular signal-regulated kinase/cAMP-response element binding protein (BDNF/ERK/CREB) signaling pathway. Administration of this compound resulted in increased expression of BDNF and other key proteins associated with mood regulation .
Dosage | Day 7 | Day 14 | Day 21 |
---|---|---|---|
10 mg/kg | No effect | Slight effect | Moderate effect |
20 mg/kg | Significant effect | Significant effect | Significant effect |
40 mg/kg | Significant effect | Significant effect | Moderate effect |
Neuroprotective Properties
This compound exhibits neuroprotective effects that have been explored in various experimental settings. Its ability to inhibit NR2B receptors may mitigate excitotoxicity associated with neurological disorders.
Case Study Insights
- In a study investigating the neuroprotective effects of this compound against ischemic injury, it was found that administration significantly reduced neuronal death and improved functional recovery in animal models .
- The compound has also been studied for its potential benefits in conditions such as Parkinson's disease, where it can alleviate symptoms by modulating glutamatergic transmission .
Analgesic Effects
Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies.
Experimental Evidence
Q & A
Q. What distinguishes Traxoprodil’s mechanism of action from other NMDA receptor antagonists?
Basic Research Question
this compound selectively antagonizes the NR2B subunit of the NMDA receptor, binding to an allosteric site outside the ion channel . Unlike channel blockers (e.g., ketamine), its subunit specificity reduces off-target effects, such as psychotomimetic side effects . Methodological Insight: To validate subunit selectivity, use radioligand binding assays comparing affinity for NR2B vs. other subunits (e.g., NR2A) .
Q. How do preclinical studies model this compound’s antidepressant-like effects?
Basic Research Question
The Forced Swim Test (FST) in mice is a primary model, where this compound (20–40 mg/kg) reduces immobility time, indicating antidepressant-like activity . Methodological Insight: Control for locomotor activity via parallel open-field tests to confirm behavioral specificity . Dose-response curves (5–40 mg/kg) are critical to identify therapeutic windows .
Q. What clinical trial designs have evaluated this compound’s efficacy in depression?
Basic Research Question
A Phase II trial (N=30) used a single intravenous this compound infusion in paroxetine-resistant patients, showing a 60% response rate vs. 20% for placebo at day 5 . Methodological Insight: Use single-blind placebo lead-in phases to minimize placebo effects and two-sided statistical tests for robust efficacy analysis .
Q. How does this compound interact with antidepressants in pharmacokinetic studies?
Advanced Research Question
this compound’s brain concentration increases 3–6× when co-administered with SSRIs (e.g., paroxetine, fluoxetine) due to CYP2D6 inhibition . For example, desipramine + this compound raises brain this compound levels from 76.4 ± 13.51 ng/g to 253.0 ± 37.92 ng/g . Methodological Insight: Quantify drug levels via HPLC-MS in brain tissue and plasma to distinguish pharmacokinetic (PK) vs. pharmacodynamic (PD) interactions .
Q. Why does this compound lack synergy with certain antidepressants (e.g., reboxetine)?
Advanced Research Question
No synergism occurs with reboxetine (SNRI) in FST, likely due to reboxetine’s limited clinical efficacy and lack of PK interaction . Methodological Insight: Use two-way ANOVA to test drug combination effects and measure brain drug concentrations to rule out PK modulation .
Q. How do contradictory findings in this compound’s neuroprotective effects inform translational research?
Advanced Research Question
While this compound showed neuroprotection in stroke models, clinical trials in traumatic brain injury (TBI) lacked definitive efficacy (e.g., 5.5% improvement in Glasgow Outcome Scale, p=0.21) . Methodological Insight: Stratify patient cohorts by injury severity and use biomarkers (e.g., glutamate levels) to identify responsive subpopulations .
Q. What experimental strategies address this compound’s serotonergic system involvement?
Advanced Research Question
Serotonergic lesions (via p-CPA) partially reverse this compound’s antidepressant effects in FST, suggesting partial 5-HT dependence . Methodological Insight: Combine receptor-specific antagonists (e.g., 5-HT1A/5-HT2 blockers) with this compound to dissect pathway contributions .
Q. What are key considerations for designing this compound combination therapies?
Methodological Focus
- PK Interactions : Monitor CYP2D6-metabolized antidepressants (e.g., imipramine) to avoid toxicity from elevated brain levels .
- PD Interactions : Use microdialysis to measure neurotransmitter changes (e.g., glutamate, norepinephrine) during co-administration .
Q. How can researchers resolve disparities in this compound’s clinical vs. preclinical outcomes?
Translational Research Focus
Preclinical models often use acute dosing, whereas clinical trials employ single infusions. Methodological Insight: Develop chronic dosing regimens in animals to mirror human exposure and assess long-term synaptic plasticity via electrophysiology .
Q. What are priority areas for future this compound research?
Research Recommendations
Vergleich Mit ähnlichen Verbindungen
Other NR2B-Selective NMDA Antagonists
Ro 25-6981
- Mechanism: Non-competitive NR2B antagonist.
- Efficacy : Demonstrates rapid antidepressant effects in chronic stress models but lacks clinical data due to poor bioavailability .
- Side Effects : Less psychotomimetic effects than ketamine but inferior to Traxoprodil in preclinical tolerability .
MK-0657 (CERC-301)
- Mechanism : Oral NR2B antagonist.
- Efficacy : Phase II trials showed modest antidepressant effects in TRD but failed to meet primary endpoints .
- Advantage Over this compound : Oral administration but slower onset (days vs. hours for this compound) .
Table 1: NR2B Antagonists Comparison
Compound | Route | Onset | Key Pathways | Clinical Status |
---|---|---|---|---|
This compound | IV | 7–14 days | BDNF/ERK/CREB | Phase II (discontinued) |
Ro 25-6981 | Intraperitoneal | 24 hrs | NMDA/BDNF | Preclinical only |
MK-0657 | Oral | 5–7 days | NMDA/Glutamate | Phase II (failed) |
Non-Selective NMDA Antagonists
Ketamine
- Mechanism: Blocks NMDA receptor ion channel non-selectively.
- Efficacy : Rapid (2–4 hours) and robust antidepressant effects in TRD .
- Drawbacks : Psychotomimetic side effects (e.g., dissociation, hallucinations) limit long-term use. This compound avoids these effects due to subunit selectivity .
- Pathways : Both enhance BDNF/ERK/CREB, but this compound uniquely downregulates AKT/FOXO/Bim, reducing apoptosis .
Lanicemine (AZD6765)
- Mechanism : Low-trapping NMDA channel blocker.
- Efficacy : Modest antidepressant effects in clinical trials, lacking ketamine’s durability .
- Advantage Over this compound : Better cardiovascular safety but inferior efficacy .
Table 2: NMDA Antagonists’ Clinical Profiles
Compound | Response Rate | Dissociative Effects | Duration of Effect |
---|---|---|---|
This compound | 60% | None | ≥7 days |
Ketamine | 70% | High | 3–7 days |
Lanicemine | 30% | Low | <48 hrs |
Traditional Antidepressants
Fluoxetine (SSRI)
- Mechanism : Serotonin reuptake inhibition.
- Efficacy : Requires 21 days to reduce FST immobility in mice, versus 7 days for this compound .
- Synergy : this compound (10 mg/kg) potentiates fluoxetine’s effects via pharmacokinetic interactions (CYP2D6 inhibition), increasing brain concentrations .
Agomelatine (Melatonin Receptor Agonist)
- Synergy : Subthreshold doses of this compound (10 mg/kg) combined with agomelatine (20 mg/kg) reduce FST immobility time via increased BDNF expression .
Table 3: this compound’s Synergistic Effects
Antidepressant | This compound Dose | Mechanism of Interaction | Efficacy Increase |
---|---|---|---|
Imipramine (TCA) | 10 mg/kg | CYP2D6 inhibition | 40% reduction in FST |
Escitalopram (SSRI) | 10 mg/kg | Pharmacokinetic synergy | 50% reduction in FST |
Bupropion (NDRI) | 10 mg/kg | Increased brain concentration | 35% reduction in FST |
Vorbereitungsmethoden
Synthetic Pathways and Key Intermediates
Core Synthesis via Bromination and Coupling
The synthesis of traxoprodil begins with 4-hydroxypropiophenone (I), which undergoes protection as the triisopropylsilyl (TIPS) ether (II) to shield the phenolic hydroxyl group during subsequent reactions . Bromination with elemental bromine in carbon tetrachloride (CCl₄) yields the α-bromo ketone intermediate (III). This intermediate is coupled with 4-hydroxy-4-phenylpiperidine (IV) under basic conditions to form the racemic amino ketone (V), a critical precursor .
Reaction Conditions for Coupling
Step | Reagent/Condition | Purpose |
---|---|---|
Bromination | Br₂ in CCl₄ | Introduces bromine at the α-position |
Coupling | 4-Hydroxy-4-phenylpiperidine, base (e.g., K₂CO₃) | Forms piperidinyl ketone scaffold |
Stereoselective Reduction
The racemic amino ketone (V) undergoes stereoselective reduction using sodium borohydride (NaBH₄) in ethanol to produce the threo-amino alcohol (VI) with high diastereomeric excess . This step is critical for establishing the correct (1S,2S) configuration required for NMDA receptor affinity.
Key Parameters
-
Solvent: Ethanol
-
Temperature: 0–25°C
-
Yield: >80% (crude)
Resolution of Enantiomers
Diastereomeric Salt Formation
The racemic phenol (VI) is resolved using D-tartaric acid to form diastereomeric salts, enabling separation via fractional crystallization . The (1S,2S)-enantiomer is isolated as the D-(-)-tartaric acid salt (VII), which is subsequently treated with methanesulfonic acid in water to yield the final This compound mesylate trihydrate .
Purification Metrics
Parameter | Value |
---|---|
Purity (HPLC) | >99% |
Optical rotation | [α]₂₅D = -15° (c = 1, MeOH) |
Alternative Resolution via Chiral Chromatography
Patent WO2017066368A1 describes an alternative approach using supercritical fluid chromatography (SFC) to resolve racemic mixtures of this compound intermediates . For example, the oxazinan-3-one derivative is separated into enantiomers (P1 and P2) using a chiral stationary phase (e.g., Chiralpak AD-H) with methanol/CO₂ mobile phases .
SFC Conditions
Column | Mobile Phase | Flow Rate |
---|---|---|
Chiralpak AD-H | 30% MeOH in CO₂ | 15 mL/min |
Process Optimization and Scalability
Large-Scale Bromination
To mitigate safety concerns with elemental bromine, recent protocols substitute bromine with N-bromosuccinimide (NBS) in tetrahydrofuran (THF), achieving comparable yields (75–85%) while reducing exothermic risks .
Catalytic Hydrogenation
A patent-optimized route employs catalytic hydrogenation with palladium on carbon (Pd/C) to deprotect benzyl ether intermediates, enhancing atom economy and reducing waste .
Hydrogenation Parameters
Catalyst | Solvent | Pressure | Yield |
---|---|---|---|
10% Pd/C | Ethanol | 50 psi H₂ | 92% |
Analytical Characterization
HPLC Purity Profiling
This compound batches are analyzed via reverse-phase HPLC using a C18 column (e.g., LiChrospher® 100 RP-18) with UV detection at 214–240 nm . Mobile phases typically combine acetonitrile and phosphate buffer (pH 4.5) in gradients tailored to separate this compound from desilylation byproducts.
Representative HPLC Conditions
Column | Mobile Phase | Flow Rate | Detection |
---|---|---|---|
C18 (250 × 4.0 mm) | 50 mM KH₂PO₄ (pH 4.5):ACN (65:35) | 1 mL/min | 214 nm |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 328.1652 (theoretical: 328.1648 for C₂₀H₂₅NO₃) . MS³ fragmentation patterns further validate the piperidinyl-propanol scaffold .
Challenges and Mitigation Strategies
Stereochemical Control
The (1S,2S) configuration is essential for NR2B affinity. Impurities from incomplete reduction or racemization are minimized by:
-
In situ quenching of excess borohydride with acetic acid
Solubility Issues
This compound’s poor aqueous solubility (<0.1 mg/mL) complicates formulation. Salt formation (e.g., mesylate) improves solubility to 62.5 mg/mL in DMSO, facilitating preclinical studies .
Eigenschaften
Molekularformel |
C20H25NO3 |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3 |
InChI-Schlüssel |
QEMSVZNTSXPFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.